5-[(4-ethylphenyl)sulfamoyl]-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide
Description
This compound belongs to the pyrazole-carboxamide class, characterized by a pyrazole core substituted with a sulfamoyl group at position 5 and a 4-methylbenzyl carboxamide at position 2. Its molecular formula is C₂₂H₂₅N₄O₃S, with a molecular weight of 412.51 g/mol .
Properties
Molecular Formula |
C21H24N4O3S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-[(4-ethylphenyl)sulfamoyl]-5-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C21H24N4O3S/c1-4-16-9-11-18(12-10-16)25-29(27,28)21-19(15(3)23-24-21)20(26)22-13-17-7-5-14(2)6-8-17/h5-12,25H,4,13H2,1-3H3,(H,22,26)(H,23,24) |
InChI Key |
RYPQGGOVAFDTNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-ethylphenyl)sulfamoyl]-3-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using a sulfonyl chloride derivative.
Substitution Reactions: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with certain enzymes, potentially leading to inhibitory effects.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Sulfonamides are known for their antibacterial properties, and this compound may exhibit similar activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(4-ethylphenyl)sulfamoyl]-3-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural features, molecular weights, and biological activities of related pyrazole derivatives:
Detailed Research Findings
Structural Analysis
- Sulfamoyl vs. Sulfonyl/Sulfanyl Groups: The target compound’s sulfamoyl group (SO₂NH-) distinguishes it from sulfonyl (SO₂) or sulfanyl (S-) analogs (e.g., ).
- Carboxamide Substituents : The 4-methylbenzyl group in the target compound contrasts with the 3-pyridylmethyl group in ’s CB1 antagonist. Pyridinyl substituents may enhance CNS penetration, while benzyl groups favor lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
